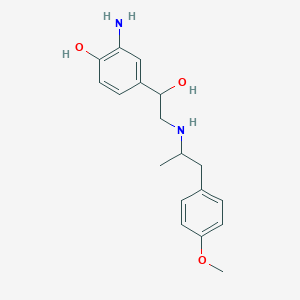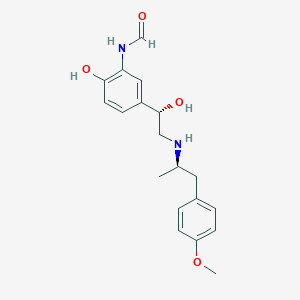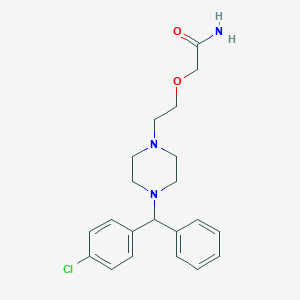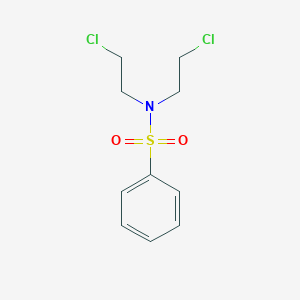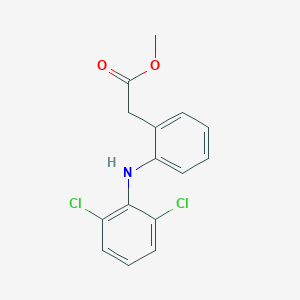
双氯芬酸甲酯
描述
双氯芬酸甲酯是双氯芬酸的衍生物,双氯芬酸是一种广泛使用的非甾体抗炎药 (NSAID)。双氯芬酸本身以其镇痛、抗炎和退热特性而闻名。由于其独特的化学性质和反应活性,甲酯形式通常用于研究和工业应用。
科学研究应用
双氯芬酸甲酯在科学研究中具有广泛的应用范围:
化学: 它被用作模型化合物来研究酯化和其他有机反应。
生物学: 研究人员用它来研究双氯芬酸及其衍生物的代谢途径。
医学: 它在药代动力学研究中用作参考化合物,以了解双氯芬酸在体内的行为。
工业: 双氯芬酸甲酯用于开发新的药物和合成更复杂的分子。
作用机制
双氯芬酸甲酯的作用机制与双氯芬酸相似。它抑制环氧合酶 (COX-1 和 COX-2) 的活性,这些酶负责前列腺素的生成。前列腺素在炎症、疼痛和发热中起着关键作用。通过抑制这些酶,双氯芬酸甲酯减少前列腺素的合成,从而发挥其抗炎和镇痛作用 .
类似化合物:
双氯芬酸: 母体化合物,广泛用作 NSAID。
布洛芬: 另一种常见的 NSAID,具有类似的抗炎特性。
萘普生: 以其比双氯芬酸更长的作用时间而闻名。
独特性: 双氯芬酸甲酯因其酯基而独一无二,与母体化合物相比,它赋予了不同的化学反应性。这使得它在合成化学和工业应用中具有价值。此外,其甲酯形式可以影响其药代动力学特性,潜在地提供不同的治疗益处。
生化分析
Biochemical Properties
Diclofenac Methyl Ester interacts with various biomolecules in biochemical reactions. In aquatic organisms, Diclofenac is transformed into Diclofenac Methyl Ester through biotransformation processes . The transformation of Diclofenac to its methyl ester derivative was explored in crude invertebrate extracts spiked with an S-adenosylmethionine cofactor, revealing possible catalysis by an S-adenosylmethionine-dependent carboxylic acid methyltransferase .
Cellular Effects
The effects of Diclofenac Methyl Ester on cells and cellular processes are significant. It has been observed that Diclofenac Methyl Ester has a higher acute toxicity than Diclofenac in aquatic organisms, which correlates well with its increased bioconcentration potential . This suggests that Diclofenac Methyl Ester may have a substantial impact on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that Diclofenac, the parent compound, works by inhibiting the activity of the enzyme cyclooxygenase (COX) to disrupt prostaglandin synthesis . The transformation of Diclofenac to Diclofenac Methyl Ester may alter its interactions with biomolecules, potentially affecting enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Diclofenac Methyl Ester have been observed to change over time. For instance, in aquatic organisms, the ratios of biotransformation products to the parent compound were observed after 24 hours of exposure . This suggests that the stability, degradation, and long-term effects of Diclofenac Methyl Ester on cellular function may vary over time in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of Diclofenac Methyl Ester vary with different dosages in animal models. For instance, in aquatic organisms, the bioconcentration factors (BCFs) of Diclofenac Methyl Ester were significantly higher than those of Diclofenac, representing a 25- to 110-fold increase . This suggests that at higher doses, Diclofenac Methyl Ester may have toxic or adverse effects.
Metabolic Pathways
Diclofenac Methyl Ester is involved in metabolic pathways that include interactions with enzymes or cofactors. For instance, the transformation of Diclofenac to Diclofenac Methyl Ester in aquatic organisms involves an S-adenosylmethionine-dependent carboxylic acid methyltransferase . This could also include any effects on metabolic flux or metabolite levels.
Transport and Distribution
Given its higher bioconcentration potential compared to Diclofenac, it is likely that Diclofenac Methyl Ester interacts with transporters or binding proteins, affecting its localization or accumulation .
准备方法
合成路线和反应条件: 双氯芬酸甲酯的合成通常涉及双氯芬酸的酯化反应。一种常见的方法包括将双氯芬酸溶解在甲醇中,并加入硫酸作为催化剂。然后将混合物在回流条件下加热短时间,通常约 15 分钟 .
工业生产方法: 在工业环境中,双氯芬酸甲酯的生产遵循类似的原理,但规模更大。该过程涉及对反应条件的精确控制,以确保高产率和纯度。使用连续流动反应器和自动化系统可以提高效率和可扩展性。
化学反应分析
反应类型: 双氯芬酸甲酯经历各种化学反应,包括:
氧化: 这种反应会导致羟基化产物的形成。
还原: 还原反应可以将双氯芬酸甲酯转化为相应的醇。
取代: 亲核取代反应可以将不同的官能团引入分子中。
常见试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 通常使用像氢化铝锂这样的还原剂。
取代: 氢氧化钠或其他强碱之类的试剂可以促进取代反应。
主要产物: 从这些反应中形成的主要产物取决于所用试剂和具体条件。例如,氧化可以生成羟基化衍生物,而还原可以生成醇。
相似化合物的比较
Diclofenac: The parent compound, widely used as an NSAID.
Ibuprofen: Another common NSAID with similar anti-inflammatory properties.
Naproxen: Known for its longer duration of action compared to diclofenac.
Uniqueness: Diclofenac methyl ester is unique due to its ester functional group, which imparts different chemical reactivity compared to its parent compound. This makes it valuable in synthetic chemistry and industrial applications. Additionally, its methyl ester form can influence its pharmacokinetic properties, potentially offering different therapeutic benefits.
属性
IUPAC Name |
methyl 2-[2-(2,6-dichloroanilino)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-20-14(19)9-10-5-2-3-8-13(10)18-15-11(16)6-4-7-12(15)17/h2-8,18H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VETACGBDFVVKGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80333888 | |
| Record name | Diclofenac, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15307-78-5 | |
| Record name | Diclofenac methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15307-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl diclofenac | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015307785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diclofenac, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DICLOFENAC METHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7O8SA4VRI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Diclofenac Methyl Ester a more potent analgesic and anti-inflammatory agent compared to Diclofenac Potassium?
A1: While the provided research [] states that Diclofenac Methyl Ester demonstrates stronger analgesic and anti-inflammatory effects than Diclofenac Potassium in the acetic acid writhing test and xylene-induced ear swelling test in mice, the exact mechanism behind this difference is not elaborated upon. Further research is needed to understand the specific pharmacological reasons for this increased potency.
Q2: How does Diclofenac Methyl Ester impact aquatic organisms, and what is the significance of its biotransformation?
A2: Research indicates that Diclofenac Methyl Ester can negatively impact aquatic organisms. [, ] A study on rainbow trout showed that exposure to environmentally relevant concentrations of Diclofenac led to its accumulation in the bile, with Diclofenac Methyl Ester being one of the identified metabolites. [] This exposure resulted in reduced expression of genes related to prostaglandin synthesis (cox1 and cox2) in vital organs, ultimately causing tissue damage in the kidneys and intestines. []
Q3: What are the implications of the discovery that Diclofenac can be methylated into Diclofenac Methyl Ester in various biological systems?
A3: The identification of Diclofenac Methyl Ester as a product of Diclofenac biotransformation in invertebrates, fish, and even human urine [] suggests a potentially widespread metabolic pathway. This discovery necessitates further investigation into the enzyme responsible for this methylation, which is proposed to be an S-adenosylmethionine-dependent -carboxylic acid methyltransferase. [] Understanding the prevalence and activity of this enzyme across species could be crucial in predicting the environmental fate and potential toxicity of Diclofenac and similar pharmaceuticals. This knowledge is vital for developing comprehensive risk assessments and appropriate mitigation strategies.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



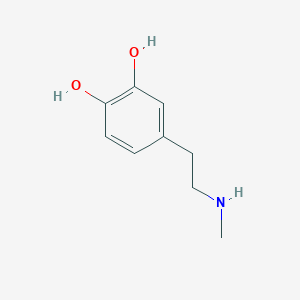
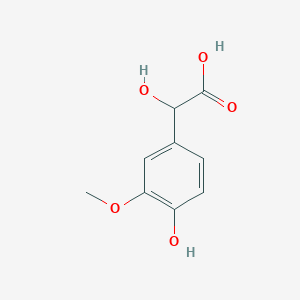

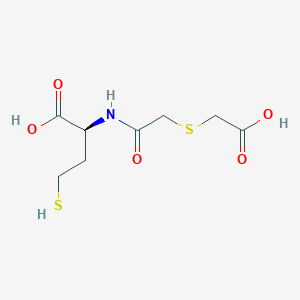
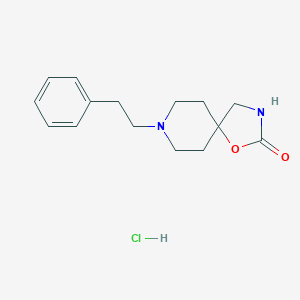

![N-[1-(4-Methoxyphenyl)propan-2-yl]formamide](/img/structure/B195473.png)

